AR03

Description

Propriétés

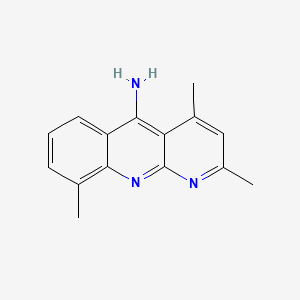

IUPAC Name |

2,4,9-trimethylbenzo[b][1,8]naphthyridin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3/c1-8-5-4-6-11-13(16)12-9(2)7-10(3)17-15(12)18-14(8)11/h4-7H,1-3H3,(H2,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRUVTYDQVPMYDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=C3C(=CC(=NC3=N2)C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00351367 | |

| Record name | 2,4,9-Trimethyl-benzo[b][1,8]naphthyridin-5-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00351367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

510721-85-4 | |

| Record name | NSC749171 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=749171 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4,9-Trimethyl-benzo[b][1,8]naphthyridin-5-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00351367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of AR03

For Researchers, Scientists, and Drug Development Professionals

Abstract

AR03, also known as BMH-23, is a small molecule inhibitor of Apurinic/Apyrimidinic Endonuclease 1 (Ape1), a critical enzyme in the Base Excision Repair (BER) DNA damage pathway. By targeting the endonuclease activity of Ape1, this compound has demonstrated potential as a chemosensitizing agent, particularly in the context of glioblastoma. This guide provides a comprehensive overview of the mechanism of action of this compound, detailing its effects on cellular signaling pathways, summarizing key quantitative data, and outlining the experimental protocols used for its characterization.

Introduction to this compound and its Target: Ape1

This compound, with the chemical name 2,4,9-trimethylbenzo[b][1]-naphthyridin-5-amine, was identified through high-throughput screening as a potent inhibitor of the AP endonuclease activity of Ape1.[2] Ape1 is a multifunctional protein with two primary roles:

-

DNA Repair: As the main AP endonuclease in human cells, Ape1 is essential for the BER pathway, which repairs DNA damage caused by alkylating agents and oxidative stress. It cleaves the phosphodiester backbone at apurinic/apyrimidinic (AP) sites, which are common forms of DNA damage.

-

Redox Signaling: Ape1 also functions as a redox factor (Ref-1), regulating the activity of numerous transcription factors involved in cancer cell proliferation, survival, and inflammation.

This compound specifically inhibits the DNA repair function of Ape1, leading to an accumulation of unrepaired AP sites in the DNA of cancer cells. This accumulation enhances the cytotoxic effects of DNA-damaging chemotherapeutic agents.

Core Mechanism of Action: Inhibition of Ape1 Endonuclease Activity

The primary mechanism of action of this compound is the direct inhibition of the AP endonuclease activity of Ape1. This inhibition disrupts the BER pathway, a critical process for cell survival following DNA damage.

The Base Excision Repair (BER) Pathway

The BER pathway is a multi-step process that recognizes and repairs single-base DNA lesions.

Selective Inhibition

This compound demonstrates selectivity for Ape1 over other structurally unrelated endonucleases, such as E. coli endonuclease IV.[2] This specificity suggests a direct interaction with Ape1 or the Ape1-DNA complex. It is important to note that this compound does not significantly affect the redox function of Ape1, distinguishing it from other Ape1 inhibitors that target this activity.

Quantitative Data

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Assay Type | IC50 (µM) | Source |

| Human Ape1 | Fluorescence-based HTS | 2.1 | [3] |

| Human Ape1 | Gel-based AP endonuclease | ~5 | [2] |

| E. coli Endonuclease IV | Gel-based AP endonuclease | ~40 | [2] |

Table 2: Cytotoxicity and Chemopotentiation in SF767 Glioblastoma Cells

| Treatment | Concentration (µM) | Effect | Source |

| This compound | Not specified | Blocks proliferation and reduces viability | [2] |

| This compound + Methyl Methanesulfonate (MMS) | Not specified | Potentiates cytotoxicity | [2] |

| This compound + Temozolomide (B1682018) (TMZ) | Not specified | Potentiates cytotoxicity | [2] |

Experimental Protocols

The following are generalized protocols for the key experiments used to characterize the mechanism of action of this compound, based on the available literature.

High-Throughput Screening (HTS) for Ape1 Inhibitors

A fluorescence-based assay is employed to screen for inhibitors of Ape1's AP endonuclease activity.

-

Principle: A dual-labeled DNA oligonucleotide containing a single AP site is used as a substrate. One end is labeled with a fluorophore and the other with a quencher. In its intact state, the quencher suppresses the fluorescence. Upon cleavage of the AP site by Ape1, the fluorophore is separated from the quencher, resulting in an increase in fluorescence.

-

Methodology:

-

A library of small molecule compounds is dispensed into microtiter plates.

-

Purified recombinant human Ape1 protein is added to each well.

-

The fluorescently labeled DNA substrate is added to initiate the reaction.

-

The plates are incubated at 37°C to allow for the enzymatic reaction.

-

Fluorescence intensity is measured using a plate reader.

-

A decrease in the fluorescence signal compared to control wells (containing active Ape1 without an inhibitor) indicates potential inhibition of Ape1 activity.

-

AP Endonuclease Activity Assay (Gel-Based)

This assay provides a direct visualization of the inhibition of Ape1's DNA cleavage activity.

-

Principle: A radiolabeled or fluorescently labeled DNA oligonucleotide containing an AP site is incubated with Ape1 in the presence or absence of the inhibitor. The reaction products are then separated by denaturing polyacrylamide gel electrophoresis (PAGE) and visualized.

-

Methodology:

-

Prepare reaction mixtures containing a labeled DNA substrate with an AP site, assay buffer, and varying concentrations of this compound.

-

Add purified Ape1 to initiate the cleavage reaction.

-

Incubate the reactions at 37°C for a defined period.

-

Stop the reaction by adding a loading buffer containing a denaturant (e.g., formamide).

-

Separate the DNA fragments by denaturing PAGE.

-

Visualize the results by autoradiography (for radiolabeled substrates) or fluorescence imaging. The amount of cleaved product is quantified to determine the extent of inhibition.

-

Cell Viability and Chemopotentiation Assays

These assays assess the effect of this compound on the viability of cancer cells, both alone and in combination with other cytotoxic agents.

-

Principle: Assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or ATP-based luminescence assays (e.g., CellTiter-Glo) are used to quantify the number of viable cells in a culture.

-

Methodology:

-

Glioblastoma cells (e.g., SF767) are seeded in 96-well plates and allowed to adhere.

-

Cells are treated with a dose range of this compound, a chemotherapeutic agent (e.g., temozolomide or MMS), or a combination of both.

-

The plates are incubated for a period of 48 to 72 hours.

-

A cell viability reagent is added to each well according to the manufacturer's instructions.

-

The absorbance or luminescence is measured using a plate reader.

-

The results are used to generate dose-response curves and determine the potentiation of the chemotherapeutic agent's cytotoxicity by this compound.

-

Conclusion

This compound is a specific inhibitor of the AP endonuclease function of Ape1. Its mechanism of action is centered on the disruption of the Base Excision Repair pathway, leading to the accumulation of cytotoxic DNA lesions. This activity makes this compound a promising agent for sensitizing cancer cells, particularly glioblastoma, to DNA-damaging chemotherapies. The data and protocols presented in this guide provide a comprehensive technical overview for researchers and drug development professionals interested in the therapeutic potential of targeting the Ape1-mediated DNA repair pathway. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic utility of this compound.

References

AR03: A Technical Guide to a Novel Inhibitor of Apurinic/Apyrimidinic Endonuclease 1 (Ape1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

AR03, also known as BMH-23, is a novel small-molecule inhibitor of the essential DNA repair enzyme Apurinic/Apyrimidinic Endonuclease 1 (Ape1).[1][2] Ape1 is a critical component of the base excision repair (BER) pathway, responsible for repairing apurinic/apyrimidinic (AP) sites in DNA, which are common forms of DNA damage.[3] Beyond its role in DNA repair, Ape1 also functions as a redox signaling factor, modulating the activity of various transcription factors. Due to its central role in maintaining genomic integrity and cell survival, Ape1 has emerged as a promising therapeutic target in oncology, particularly for sensitizing cancer cells to DNA-damaging agents. This guide provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Target and Mechanism of Action

The primary molecular target of this compound is the AP endonuclease activity of Ape1.[3] this compound inhibits the ability of Ape1 to cleave the phosphodiester backbone at AP sites, a crucial step in the BER pathway. This inhibition leads to an accumulation of unrepaired AP sites within the cell's genome. While this compound effectively inhibits human Ape1, it shows significantly weaker activity against the structurally distinct E. coli endonuclease IV, suggesting a degree of specificity.[3][4] The accumulation of AP sites due to Ape1 inhibition by this compound can stall DNA replication and ultimately trigger cell death. Furthermore, by compromising the DNA repair machinery, this compound can potentiate the cytotoxic effects of DNA alkylating agents, such as temozolomide (B1682018) and methyl methanesulfonate (B1217627) (MMS), in cancer cells, particularly in glioblastoma.[2][3][4]

Quantitative Data

The inhibitory activity of this compound against Ape1 has been quantified in multiple studies. The following table summarizes the key quantitative data.

| Parameter | Value | Cell Line/System | Reference |

| IC50 (Ape1) | 2.1 µM | Purified human Ape1 | [2] |

| IC50 (Ape1) | ~5 µM | Purified human Ape1 (gel-based assay) | [3] |

| IC50 (Ape1) | 3.7 ± 0.3 µM | Purified human Ape1 | [5][6] |

| IC50 (Endonuclease IV) | ~40 µM | Purified E. coli Endonuclease IV (gel-based assay) | [3][6] |

Signaling Pathway

This compound primarily impacts the Base Excision Repair (BER) pathway. The following diagram illustrates the canonical BER pathway and the point of inhibition by this compound.

Caption: The Base Excision Repair pathway and the inhibitory action of this compound on Ape1.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the activity of this compound.

In Vitro AP Endonuclease Activity Assay (Gel-Based)

This assay directly measures the ability of this compound to inhibit the endonuclease activity of purified Ape1 on a DNA substrate containing an AP site mimic.

Materials:

-

Purified recombinant human Ape1 protein

-

26-base pair oligonucleotide substrate containing a tetrahydrofuran (B95107) (THF) moiety (AP site mimic), with one strand labeled with a fluorescent tag (e.g., HEX)

-

Assay Buffer: 50 mM HEPES (pH 7.5), 50 mM KCl, 1 mM MgCl₂, 2 mM DTT

-

This compound stock solution (in DMSO)

-

Denaturing polyacrylamide gel (e.g., 20% acrylamide, 7M urea)

-

TBE buffer

-

Fluorescence gel scanner

Procedure:

-

Prepare reaction mixtures in a total volume of 20 µL. Each reaction should contain assay buffer, 25 nM of the fluorescently labeled DNA substrate, and the desired concentration of this compound (or DMSO as a vehicle control).

-

Initiate the reaction by adding 0.175 nM of purified Ape1 to each reaction mixture.

-

Incubate the reactions at 37°C for a defined period (e.g., 15 minutes).

-

Stop the reactions by adding an equal volume of a denaturing stop solution (e.g., 95% formamide, 20 mM EDTA, bromophenol blue, xylene cyanol).

-

Denature the samples by heating at 95°C for 5 minutes.

-

Load the samples onto a denaturing polyacrylamide gel.

-

Run the gel until sufficient separation of the cleaved (13-mer) and uncleaved (26-mer) DNA fragments is achieved.

-

Visualize the DNA fragments using a fluorescence gel scanner.

-

Quantify the band intensities to determine the percentage of cleaved substrate. The IC50 value for this compound can be calculated by plotting the percentage of inhibition against the logarithm of the this compound concentration.[3]

Cellular Cytotoxicity Assay (MTT Assay)

This assay determines the effect of this compound, alone or in combination with other cytotoxic agents, on the viability of cancer cells.

Materials:

-

SF767 glioblastoma cells (or other cell line of interest)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

This compound stock solution (in DMSO)

-

Temozolomide (TMZ) or Methyl methanesulfonate (MMS) stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed SF767 cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound, TMZ/MMS, or a combination of this compound and the other agent. Include a vehicle control (DMSO).

-

Incubate the cells for a specified period (e.g., 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control. Dose-response curves can be generated to determine the IC50 values and to assess the synergistic effects of combination treatments.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating a potential Ape1 inhibitor like this compound.

Caption: A generalized experimental workflow for the identification and characterization of an Ape1 inhibitor.

Conclusion

This compound is a valuable research tool for studying the biological functions of Ape1 and the consequences of its inhibition. Its ability to sensitize glioblastoma cells to conventional chemotherapy highlights the potential of targeting the base excision repair pathway in cancer therapy. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of Ape1 inhibition. Further preclinical and clinical investigations are warranted to fully elucidate the safety and efficacy of this compound and similar compounds as anticancer agents.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Novel Small-Molecule Inhibitor of Apurinic/Apyrimidinic Endonuclease 1 Blocks Proliferation and Reduces Viability of Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel small-molecule inhibitor of apurinic/apyrimidinic endonuclease 1 blocks proliferation and reduces viability of glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Characterizing inhibitors of human AP endonuclease 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide on the Discovery and Synthesis of Exemplar-42

An in-depth search for a compound specifically designated as "AR03" in the context of drug discovery and synthesis did not yield specific results. This designation may be internal to a research group, a novel unpublished compound, or a placeholder.

To provide a comprehensive technical guide as requested, more specific information about the compound is required, such as:

-

Full chemical name or IUPAC name

-

Chemical structure

-

Biological target or mechanism of action

-

Relevant publications or patents

Without this information, it is not possible to generate a meaningful guide on the discovery, synthesis, and biological evaluation of "this compound".

Below is a template of how such a guide would be structured if information on "this compound" were available. This example will use a hypothetical compound, "Exemplar-42," a fictional inhibitor of the XYZ kinase, to illustrate the requested format.

Audience: Researchers, scientists, and drug development professionals.

Introduction

Exemplar-42 is a potent and selective small-molecule inhibitor of the XYZ kinase, a key enzyme implicated in the pathogenesis of Disease-A. This document outlines the discovery, synthesis, and preclinical evaluation of Exemplar-42, providing detailed experimental protocols and data to support its further development.

Discovery of Exemplar-42

The discovery of Exemplar-42 originated from a high-throughput screening campaign of an in-house compound library against the recombinant XYZ kinase. Initial hits were optimized through a structure-activity relationship (SAR) study, leading to the identification of the lead compound, Exemplar-42, with superior potency and desirable physicochemical properties.

The workflow for the initial screening is depicted below.

Caption: High-throughput screening and lead identification workflow.

Synthesis of Exemplar-42

The chemical synthesis of Exemplar-42 is a multi-step process starting from commercially available precursors. The detailed protocol for the final key coupling step is provided below.

To a solution of Intermediate-A (1.0 eq) and Boronic-Ester-B (1.2 eq) in a 3:1 mixture of 1,4-dioxane (B91453) and water was added potassium carbonate (3.0 eq). The mixture was degassed with argon for 15 minutes. Pd(dppf)Cl₂ (0.05 eq) was then added, and the reaction mixture was heated to 90 °C for 4 hours. Upon completion, the reaction was cooled to room temperature, diluted with ethyl acetate (B1210297), and washed with brine. The organic layer was dried over sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by column chromatography (silica gel, 20% to 50% ethyl acetate in hexanes) to afford Exemplar-42 as a white solid.

Biological Evaluation

Exemplar-42 was evaluated for its in vitro and in vivo activity.

The inhibitory activity of Exemplar-42 against a panel of kinases was determined using a radiometric assay. The IC₅₀ values are summarized in the table below.

| Kinase | IC₅₀ (nM) |

| XYZ Kinase | 5.2 |

| ABC Kinase | 8,750 |

| DEF Kinase | > 10,000 |

| GHI Kinase | 2,100 |

Table 1: In vitro kinase inhibitory activity of Exemplar-42.

The effect of Exemplar-42 on the XYZ signaling pathway was assessed by measuring the phosphorylation of the downstream substrate, Protein-S, in cell line-C.

Caption: Inhibition of the XYZ signaling pathway by Exemplar-42.

Conclusion

Exemplar-42 is a novel, potent, and selective inhibitor of the XYZ kinase with promising in vitro and cellular activity. The synthetic route is robust, and the compound serves as a valuable tool for further investigation of the XYZ pathway and as a potential starting point for the development of new therapeutics for Disease-A. Further studies, including in vivo efficacy and pharmacokinetic profiling, are warranted.

AR03 (BMH-23): A Technical Guide to its Biological Activity and Screening

For Researchers, Scientists, and Drug Development Professionals

Introduction

AR03, also known as BMH-23, is a small molecule inhibitor initially identified through high-throughput screening for its ability to inhibit the apurinic/apyrimidinic endonuclease 1 (Ape1).[1][2] Ape1 is a critical enzyme in the DNA base excision repair (BER) pathway, responsible for recognizing and cleaving apurinic/apyrimidinic (AP) sites in DNA, which are common forms of DNA damage.[3] By inhibiting Ape1, this compound can lead to an accumulation of cytotoxic AP sites, particularly in cancer cells with high levels of DNA damage or deficiencies in other repair pathways. This mechanism makes this compound a compelling candidate for cancer therapy, especially in combination with DNA-damaging agents like temozolomide (B1682018) (TMZ), the standard of care for glioblastoma.[1][2]

Further research has revealed that this compound (as BMH-23) also possesses a secondary mechanism of action as an inhibitor of RNA Polymerase I (Pol I) transcription.[4][5][6] This dual activity, targeting both DNA repair and ribosome biogenesis, positions this compound as a multi-faceted anti-cancer agent. This technical guide provides an in-depth overview of the biological activity of this compound, including detailed experimental protocols for its screening and characterization, and a summary of its quantitative effects.

Quantitative Data Summary

The biological activity of this compound has been quantified across several key assays, demonstrating its potency as both an Ape1 and a potential Pol I inhibitor, and its efficacy in sensitizing cancer cells to chemotherapy.

| Parameter | Target/Cell Line | Value | Assay Type | Reference |

| IC50 | Purified Human Ape1 | 2.1 µM | AP Endonuclease Activity Assay | [1] |

| IC50 | E. coli Endonuclease IV | ~40 µM | Gel-Based AP Endonuclease Assay | [7] |

| Potentiation | SF767 Glioblastoma Cells | Enhances cytotoxicity of MMS & TMZ | Cell Viability Assay | [1][2] |

| Pol I Inhibition | - | >80% inhibition of 45S precursor rRNA synthesis | 3H-uridine Metabolic Labeling | [4] |

Signaling Pathways and Mechanisms of Action

This compound exerts its anti-cancer effects through two primary mechanisms: the inhibition of the DNA Base Excision Repair pathway via Ape1, and the disruption of ribosome biogenesis through the inhibition of RNA Polymerase I.

Ape1 Inhibition and DNA Damage Potentiation

This compound directly inhibits the endonuclease function of Ape1. In the context of cancer cells treated with DNA alkylating agents like temozolomide, which generates AP sites, this inhibition is particularly effective. The inability to repair these sites leads to the accumulation of DNA damage, cell cycle arrest, and ultimately, apoptosis.

References

- 1. Novel Small-Molecule Inhibitor of Apurinic/Apyrimidinic Endonuclease 1 Blocks Proliferation and Reduces Viability of Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel small-molecule inhibitor of apurinic/apyrimidinic endonuclease 1 blocks proliferation and reduces viability of glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ape1 guides DNA repair pathway choice that is associated with drug tolerance in glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Small Molecule BMH-compounds that Inhibit RNA Polymerase I and Cause Nucleolar Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Small molecule BMH-compounds that inhibit RNA polymerase I and cause nucleolar stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 7. researchgate.net [researchgate.net]

In Vitro Characterization of AR03: A Technical Guide

This technical guide provides an in-depth overview of the in vitro characterization of AR03, a novel small-molecule inhibitor of Apurinic/Apyrimidinic Endonuclease 1 (Ape1). This compound, also identified as BMH-23, has demonstrated potential as an oncotherapeutic agent, particularly in the context of glioblastoma. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visual representations of key biological pathways and experimental workflows.

Biochemical Activity of this compound

This compound has been identified as a potent inhibitor of the AP endonuclease activity of human Ape1. The inhibitory activity of this compound has been quantified through various biochemical assays.

Quantitative Inhibition Data

The inhibitory potency of this compound against purified human Ape1 and its selectivity against the structurally unrelated E. coli endonuclease IV were determined using a gel-based AP endonuclease assay. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Target Enzyme | IC50 (µM) |

| Human Ape1 | 2.1[1] |

| E. coli Endonuclease IV | ~16.8 (8-fold less effective than against Ape1)[2] |

Table 1: IC50 values of this compound against Ape1 and Endonuclease IV.

Experimental Protocol: Gel-Based AP Endonuclease Assay

This assay is designed to measure the inhibitory effect of compounds on the endonuclease activity of purified Ape1 protein.[2]

Materials:

-

Purified human Ape1 protein (0.175 nM)

-

HEX-labeled DNA substrate (25 nM) containing an AP site

-

Assay Buffer: 50 mM HEPES (pH 7.5), 50 mM KCl, 1 mM MgCl₂, 2 mM DTT

-

This compound at a range of concentrations

-

Formamide (B127407) without dyes

-

1x TEN buffer: 25 mM Tris (pH 7.5), 1 mM EDTA, 50 mM NaCl

Procedure:

-

Prepare the double-stranded HEX-labeled DNA substrate by annealing single-stranded oligonucleotides in 1x TEN buffer at a 1:1 ratio. Heat at 95°C for 5 minutes and allow to cool to room temperature overnight.

-

Set up the reaction mixture in a total volume of 20 µl, containing the assay buffer, 25 nM HEX-labeled DNA substrate, and the desired concentrations of this compound.

-

Initiate the reaction by adding 0.175 nM of purified Ape1 protein.

-

Incubate the reaction mixture at 37°C for 15 minutes.

-

Stop the reaction by adding 10 µl of formamide without dyes.

-

Analyze the reaction products by denaturing polyacrylamide gel electrophoresis to separate the cleaved and uncleaved DNA substrate.

-

Visualize the HEX-labeled DNA bands using a fluorescence imager and quantify the percentage of inhibition.

Cellular Activity of this compound

This compound has been shown to inhibit Ape1 activity within a cellular context, leading to an accumulation of AP sites and potentiation of the cytotoxic effects of DNA-damaging agents.

In-Cell AP Site Accumulation

Treatment of glioblastoma cells with this compound in combination with a DNA-damaging agent like methyl methanesulfonate (B1217627) (MMS) leads to a significant increase in the number of apurinic/apyrimidinic (AP) sites, demonstrating the inhibition of Ape1 repair activity in vivo.[2]

Experimental Protocol: AP Site Determination in Cells (ARP Assay)

The Aldehyde Reactive Probe (ARP) assay is used to quantify the number of AP sites in genomic DNA.[2]

Materials:

-

SF767 glioblastoma cells

-

Methyl methanesulfonate (MMS)

-

This compound

-

ARP reagent (Aldehyde Reactive Probe)

-

Cell lysis buffer

-

Proteinase K

-

DNA purification reagents

-

Streptavidin-HRP conjugate

-

HRP substrate for colorimetric or chemiluminescent detection

Procedure:

-

Culture SF767 glioblastoma cells to the desired confluency.

-

Treat the cells with MMS and/or this compound at the desired concentrations for a specified time.

-

Harvest the cells and isolate genomic DNA using a standard DNA purification protocol.

-

Incubate the purified genomic DNA with the ARP reagent, which specifically reacts with the aldehyde group of open-ring AP sites.

-

After the reaction, purify the DNA to remove excess ARP reagent.

-

Quantify the number of ARP-labeled AP sites using an ELISA-based method with a streptavidin-HRP conjugate and a suitable HRP substrate.

-

Measure the absorbance or luminescence to determine the relative number of AP sites in each treatment group.

Potentiation of Cytotoxicity

This compound enhances the cytotoxic effects of DNA-damaging agents such as methyl methanesulfonate (MMS) and temozolomide (B1682018) (TMZ) in SF767 glioblastoma cells.[1][2] This potentiation is a direct consequence of the inhibition of Ape1-mediated DNA repair.

Signaling Pathway and Experimental Workflow Diagrams

Base Excision Repair (BER) Pathway and this compound Inhibition

The following diagram illustrates the Base Excision Repair (BER) pathway, the primary mechanism for repairing damaged DNA bases, and highlights the inhibitory action of this compound on Ape1.

Caption: this compound inhibits Ape1, a key enzyme in the Base Excision Repair pathway.

Experimental Workflow for this compound In Vitro Characterization

This diagram outlines the key experimental steps involved in the in vitro characterization of this compound as an Ape1 inhibitor.

Caption: Workflow for the in vitro characterization of this compound as an Ape1 inhibitor.

References

- 1. Novel small-molecule inhibitor of apurinic/apyrimidinic endonuclease 1 blocks proliferation and reduces viability of glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel Small-Molecule Inhibitor of Apurinic/Apyrimidinic Endonuclease 1 Blocks Proliferation and Reduces Viability of Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

AR03: A Technical Guide to its Binding Affinity and Interaction with Apurinic/Apyrimidinic Endonuclease 1 (Ape1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding characteristics of AR03, a small molecule inhibitor of Apurinic/Apyrimidinic Endonuclease 1 (Ape1). Ape1 is a critical enzyme in the Base Excision Repair (BER) pathway, responsible for repairing apurinic/apyrimidinic (AP) sites in DNA, which are among the most common forms of DNA damage. Inhibition of Ape1 is a promising strategy in oncology, particularly for sensitizing cancer cells to DNA-damaging agents. This document summarizes the available quantitative data on this compound's binding affinity, details the experimental protocols for its characterization, and visualizes its mechanism of action within relevant signaling pathways.

Core Data Presentation: Binding Affinity of this compound

This compound, also known as BMH-23, has been identified as an inhibitor of the AP endonuclease activity of Ape1.[1][2] Its binding affinity is primarily characterized by its half-maximal inhibitory concentration (IC50), which has been determined through various assays.

| Parameter | Value | Target | Assay Type | Cell Line (for in vitro extracts) | Reference |

| IC50 | 2.1 µM | Ape1 | Fluorescence-based High-Throughput Screen (HTS) | - | [2] |

| IC50 | ~5 µM | Ape1 | Gel-based AP endonuclease assay | - | [1] |

| IC50 | 3.7 ± 0.3 μM | APE1 | Not Specified | - | [3] |

Note on Binding Kinetics: Despite a thorough review of the available literature, specific binding kinetic parameters for this compound, such as the dissociation constant (Kd), association rate constant (kon), and dissociation rate constant (koff), have not been reported. The characterization of this compound has predominantly focused on its inhibitory concentration.

Mechanism of Action and Target Specificity

This compound functions by directly inhibiting the AP endonuclease activity of Ape1.[1] This action prevents the incision of the DNA backbone at AP sites, a crucial step in the BER pathway. The accumulation of unrepaired AP sites can lead to replication fork collapse and cell death, particularly in cancer cells that are often deficient in other DNA repair pathways.[1]

This compound has demonstrated a degree of specificity for Ape1. It has been shown to have a low affinity for double-stranded DNA.[1][2] Furthermore, it is a significantly weaker inhibitor of the E. coli endonuclease IV, an enzyme that is functionally similar but structurally unrelated to human Ape1.[1] This suggests that this compound's inhibitory action is not simply due to non-specific DNA binding or general endonuclease inhibition.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the binding affinity of this compound.

Fluorescence-Based High-Throughput Screening (HTS) for Ape1 Inhibition

This assay is used for the initial screening and determination of the IC50 of potential Ape1 inhibitors like this compound.[1]

Principle: The assay utilizes a synthetic DNA oligonucleotide substrate containing a fluorescent reporter molecule (e.g., 6-FAM) on one end and a quencher molecule (e.g., Dabcyl) on the other. The oligonucleotide is designed to form a hairpin structure, bringing the fluorophore and quencher in close proximity, resulting in low fluorescence. The substrate also contains a tetrahydrofuran (B95107) (THF) moiety, which mimics an AP site. When Ape1 cleaves the DNA at the THF site, the fluorophore-containing fragment is released, leading to an increase in fluorescence. Inhibitors of Ape1 will prevent this cleavage, resulting in a lower fluorescence signal.

Materials:

-

Purified recombinant human Ape1 protein

-

Fluorescently-labeled DNA substrate (e.g., 5'-[6-FAM]-CGC GTC GAC X GTC GAC GCG-[Dabcyl]-3', where X is a THF residue)

-

Assay buffer: 50 mM HEPES, pH 7.5, 50 mM KCl, 1 mM MgCl₂, 2 mM DTT

-

This compound or other test compounds dissolved in DMSO

-

96-well or 384-well microplates suitable for fluorescence measurements

-

Fluorescence plate reader

Procedure:

-

Prepare a reaction mixture containing the assay buffer and the fluorescent DNA substrate at a final concentration of 25 nM.

-

Add varying concentrations of this compound (or other test compounds) to the wells of the microplate. A DMSO control (no inhibitor) is also included.

-

Initiate the reaction by adding purified Ape1 protein to each well to a final concentration of 0.35 nM.

-

Incubate the plate at 37°C for 15 minutes.

-

Measure the fluorescence intensity in each well using a plate reader with appropriate excitation and emission wavelengths for the fluorophore.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.[1]

Gel-Based AP Endonuclease Assay

This assay provides a direct visualization of Ape1's endonuclease activity and its inhibition by compounds like this compound.[1]

Principle: A radiolabeled or fluorescently labeled double-stranded DNA oligonucleotide containing a single AP site is used as a substrate. When Ape1 cleaves the DNA at the AP site, it generates a smaller, labeled DNA fragment. The products of the reaction are then separated by denaturing polyacrylamide gel electrophoresis (PAGE) and visualized. The intensity of the band corresponding to the cleaved product is proportional to the activity of Ape1.

Materials:

-

Purified recombinant human Ape1 protein

-

HEX-labeled 26-base pair oligonucleotide substrate containing a THF moiety (e.g., 5'-HEX-AATTCACCGGTACC*CCTAGAATTCG-3', where * is THF)

-

Complementary unlabeled oligonucleotide

-

Assay buffer: 50 mM HEPES, pH 7.5, 50 mM KCl, 1 mM MgCl₂, 2 mM DTT

-

This compound or other test compounds dissolved in DMSO

-

Formamide (B127407) loading buffer

-

20% denaturing polyacrylamide gel (containing 7 M urea)

-

TBE buffer (Tris-borate-EDTA)

-

Gel imaging system

Procedure:

-

Anneal the labeled and unlabeled oligonucleotides to form the double-stranded DNA substrate.

-

Prepare reaction mixtures in a total volume of 20 µL containing the assay buffer, 25 nM of the DNA substrate, and varying concentrations of this compound.

-

Add 0.175 nM of purified Ape1 protein to each reaction mixture to initiate the cleavage reaction.

-

Incubate the reactions at 37°C for 15 minutes.

-

Stop the reactions by adding 10 µL of formamide loading buffer.

-

Denature the samples by heating at 95°C for 5 minutes.

-

Load the samples onto a 20% denaturing polyacrylamide gel.

-

Run the gel at a constant voltage until the dye front reaches the bottom.

-

Visualize the DNA bands using a fluorescence imaging system.

-

Quantify the intensity of the full-length and cleaved DNA bands to determine the percentage of Ape1 inhibition at each this compound concentration.

-

Calculate the IC50 value as described for the fluorescence-based assay.[1]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway involving Ape1 and the workflow for identifying its inhibitors.

Figure 1. The role of Ape1 in the Base Excision Repair pathway and its inhibition by this compound.

Figure 2. The redox signaling function of Ape1 in activating transcription factors.

Figure 3. Experimental workflow for the identification and characterization of Ape1 inhibitors like this compound.

References

AR03 selectivity and off-target effects

A comprehensive search has yielded no publicly available scientific literature or data pertaining to a molecule designated "AR03." Consequently, the creation of an in-depth technical guide on the selectivity and off-target effects of this specific compound is not possible at this time.

Extensive searches for "this compound selectivity profile," "this compound off-target effects," "this compound kinase inhibition profile," and "this compound binding affinity data" did not return any relevant results. This suggests that "this compound" may be an internal designation for a compound not yet disclosed in the public domain, a discontinued (B1498344) project, or a potential typographical error.

Without access to primary data on its binding affinities, kinase inhibition profiles, and cellular activities, the core requirements of this request—including quantitative data tables, detailed experimental protocols, and visualizations of its signaling pathways and experimental workflows—cannot be fulfilled. The scientific community relies on published, peer-reviewed data to disseminate and evaluate such information, and in the case of "this compound," this information is not currently available.

Unveiling the Cytotoxic Potential of AR03: A Technical Overview for Researchers

An In-Depth Guide to the Preliminary Cytotoxicity of the Ape1 Inhibitor AR03 in Cellular Models

This technical guide provides a comprehensive overview of the preliminary cytotoxicity of this compound, a small-molecule inhibitor of Apurinic/Apyrimidinic Endonuclease 1 (Ape1). This compound, also identified as BMH-23, with the chemical name 2,4,9-trimethylbenzo[b][1][2]-naphthyridin-5-amine, has emerged as a promising agent in oncology research due to its targeted inhibition of the Base Excision Repair (BER) pathway.[2][3][4] This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the cytotoxic profile of this compound, detailed experimental methodologies, and the underlying molecular pathways.

Core Findings: Cytotoxicity Profile of this compound

This compound functions by inhibiting the endonuclease activity of Ape1, a crucial enzyme in the BER pathway responsible for repairing apurinic/apyrimidinic (AP) sites in DNA.[2][3][5] Inhibition of Ape1 by this compound leads to the accumulation of these unrepaired AP sites, which can stall DNA replication and transcription, ultimately triggering cell death.[5][6] This mechanism of action underscores its potential as an anti-cancer agent, particularly in sensitizing tumor cells to conventional DNA-damaging therapies.

Quantitative Cytotoxicity Data

The primary characterization of this compound was detailed in a seminal study by Bapat et al. (2010) in the Journal of Pharmacology and Experimental Therapeutics. This foundational research established the inhibitory potential of this compound against its molecular target, Ape1, and demonstrated its effects in the SF767 glioblastoma cell line.

While comprehensive data on the direct cytotoxicity of this compound as a standalone agent across a wide range of cell lines is limited in publicly available literature, the existing research highlights its significant ability to potentiate the cytotoxic effects of other chemotherapeutic agents.

| Compound | Cell Line | IC50 (Ape1 Inhibition) | Effect on Cell Viability | Notes |

| This compound | - | 2.1 µM[4] | - | This is the half-maximal inhibitory concentration against the purified Ape1 enzyme. |

| This compound | SF767 (Glioblastoma) | Not Reported | Reduces proliferation and viability[1] | The study by Bapat et al. (2010) demonstrated a reduction in cell viability but did not provide a specific IC50 value for this compound alone. |

| This compound in combination with Methyl Methanesulfonate (MMS) | SF767 (Glioblastoma) | Not Applicable | Potentiates the cytotoxicity of MMS[2][3] | This compound enhances the cell-killing effects of the DNA alkylating agent MMS. |

| This compound in combination with Temozolomide (TMZ) | SF767 (Glioblastoma) | Not Applicable | Potentiates the cytotoxicity of TMZ[2][3] | This compound increases the sensitivity of glioblastoma cells to the chemotherapeutic drug TMZ. |

Subsequent studies have utilized this compound as a tool to probe the function of Ape1 in other cancer cell lines, including human bone osteosarcoma (U2OS), breast cancer (MDA-MB-231), and pancreatic cancer (PANC-1), primarily focusing on its role in DNA damage response pathways.[4][7]

Signaling Pathway and Mechanism of Action

The cytotoxic effects of this compound are rooted in its targeted disruption of the Base Excision Repair (BER) pathway. The following diagram illustrates the central role of Ape1 in this pathway and how its inhibition by this compound leads to cellular demise.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the cytotoxicity of this compound.

Cell Culture

The SF767 human glioblastoma cell line was cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2. Similar standard conditions would be applied for other cell lines such as U2OS, MDA-MB-231, and PANC-1.

Cytotoxicity and Cell Viability Assays

Multiple methods can be employed to determine the cytotoxic effects of this compound. The original study by Bapat et al. (2010) utilized the xCELLigence system for real-time monitoring of cell proliferation and a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)-based assay.

MTT Assay Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1 µM to 100 µM) and a vehicle control (DMSO). For potentiation studies, co-treat with a fixed concentration of MMS or TMZ.

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value, the concentration of this compound that inhibits cell growth by 50%.

Ape1 Endonuclease Activity Assay (Fluorescence-Based)

This assay is used to quantify the inhibitory effect of this compound on the enzymatic activity of Ape1.

-

Assay Principle: A dual-labeled DNA oligonucleotide substrate containing a fluorescent reporter and a quencher is used. In its intact state, the quencher suppresses the fluorescence. Upon cleavage of the AP site mimic within the oligo by Ape1, the fluorophore is released from the quencher's proximity, resulting in a measurable increase in fluorescence.

-

Reaction Mixture: Prepare a reaction buffer containing purified recombinant Ape1 enzyme and the fluorescently labeled oligonucleotide substrate.

-

Inhibitor Addition: Add varying concentrations of this compound to the reaction mixture.

-

Fluorescence Measurement: Monitor the increase in fluorescence over time using a fluorescence plate reader.

-

Data Analysis: Calculate the rate of the enzymatic reaction at each this compound concentration and determine the IC50 value for Ape1 inhibition.

The following diagram outlines the general workflow for evaluating the cytotoxicity of this compound.

Conclusion and Future Directions

This compound is a validated inhibitor of the DNA repair enzyme Ape1, demonstrating a clear mechanism of action through the disruption of the Base Excision Repair pathway. While its efficacy as a standalone cytotoxic agent requires further characterization across a broader panel of cancer cell lines, its ability to sensitize glioblastoma cells to standard chemotherapeutic agents highlights its significant therapeutic potential. Future research should focus on elucidating the precise downstream signaling events that lead to cell death upon this compound treatment and expanding the evaluation of its direct cytotoxic effects in various cancer models to better define its therapeutic window and potential clinical applications.

References

- 1. Novel Small-Molecule Inhibitor of Apurinic/Apyrimidinic Endonuclease 1 Blocks Proliferation and Reduces Viability of Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. biorxiv.org [biorxiv.org]

- 5. Identification and Characterization of New Chemical Entities Targeting Apurinic/Apyrimidinic Endonuclease 1 for the Prevention of Chemotherapy-Induced Peripheral Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Small molecule inhibitors of DNA repair nuclease activities of APE1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Revisiting Two Decades of Research Focused on Targeting APE1 for Cancer Therapy: The Pros and Cons - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of AR03 on Cellular Signaling: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

AR03, a novel small-molecule inhibitor, specifically targets the apurinic/apyrimidinic endonuclease 1 (Ape1), a critical enzyme in the base excision repair (BER) pathway. While this compound's primary mechanism of action is the direct inhibition of Ape1's DNA repair function, its effects reverberate through various cellular signaling pathways. This technical guide provides a comprehensive overview of the current understanding of this compound's impact on these pathways, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions. The information presented herein is intended to support further research and drug development efforts centered on Ape1 inhibition.

Introduction to this compound and its Target: Ape1

This compound is a potent and specific inhibitor of the AP endonuclease activity of Ape1, with a half-maximal inhibitory concentration (IC50) in the low micromolar range.[1][2] Ape1 is a multifunctional protein with two primary roles:

-

DNA Repair: As a key component of the BER pathway, Ape1 is responsible for incising the phosphodiester backbone at apurinic/apyrimidinic (AP) sites in DNA, which are common forms of DNA damage. This action is crucial for maintaining genomic integrity.

-

Redox Signaling: Ape1 also functions as a redox factor (Ref-1), modulating the activity of numerous transcription factors involved in critical cellular processes such as inflammation, proliferation, and angiogenesis. This redox function is independent of its DNA repair activity.

This compound has been shown to specifically inhibit the DNA repair function of Ape1, leading to an accumulation of unrepaired AP sites and sensitizing cancer cells to DNA-damaging agents like temozolomide (B1682018) (TMZ) and methyl methanesulfonate (B1217627) (MMS).[2][3] It is important to note that this compound does not directly inhibit the redox signaling function of Ape1.[4] Therefore, the effects of this compound on signaling pathways are primarily indirect, arising as a consequence of induced cellular stress from DNA damage.

Quantitative Data on this compound Activity

The following tables summarize the key quantitative data reported for this compound.

| Parameter | Value | Cell Line/System | Reference |

| IC50 for Ape1 endonuclease activity | ~2.1 - 3.7 µM | Purified Ape1 protein | [1][2] |

| LD50 (Lethal Dose, 50%) | ~1 µM | SF767 glioblastoma cells | |

| Potentiation of MMS cytotoxicity | Significant | SF767 glioblastoma cells | [2][3] |

| Potentiation of TMZ cytotoxicity | Significant | SF767 glioblastoma cells | [2][3] |

| Parameter | Effect of this compound | Notes | Reference |

| Ape1 Redox Activity | No direct inhibition | This compound does not affect the ability of Ape1 to reduce and activate transcription factors in vitro. | [4] |

| AP site accumulation | Increased | In combination with DNA damaging agents (e.g., MMS). | [4] |

Signaling Pathways Influenced by Ape1 and Indirectly by this compound

The redox function of Ape1 plays a pivotal role in regulating several key signaling pathways by maintaining transcription factors in a reduced, active state. While this compound does not directly target this function, the cellular stress induced by the accumulation of DNA damage can indirectly modulate these pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immunity, and cell survival. The DNA binding activity of NF-κB is redox-dependent and is enhanced by Ape1.

-

Ape1's Role: Ape1 reduces key cysteine residues in the NF-κB subunits (p50 and p65), promoting their binding to DNA and subsequent transcription of target genes.

-

Indirect Effect of this compound: Inhibition of Ape1's repair function by this compound leads to DNA damage accumulation, which is a known activator of the NF-κB pathway as part of the DNA damage response (DDR). This complex interplay means that while direct redox control by Ape1 is unaffected by this compound, the pathway can still be activated through stress-induced mechanisms.

AP-1 Signaling Pathway

Activator protein-1 (AP-1) is a transcription factor that regulates gene expression in response to a variety of stimuli, including cytokines, growth factors, and stress. It is typically a heterodimer of proteins from the Jun and Fos families.

-

Ape1's Role: Similar to NF-κB, the DNA binding activity of AP-1 is redox-sensitive. Ape1 reduces c-Jun and c-Fos, enabling the formation of the active AP-1 complex that can bind to its DNA target sequences.

-

Indirect Effect of this compound: Studies have shown that this compound does not directly affect the redox activity of Ape1 on AP-1.[4] However, the accumulation of DNA damage caused by this compound can lead to the activation of stress-activated protein kinase/c-Jun N-terminal kinase (SAPK/JNK) pathways, which can phosphorylate and activate c-Jun, thereby influencing AP-1 activity.

HIF-1α Signaling Pathway

Hypoxia-inducible factor 1-alpha (HIF-1α) is a master regulator of the cellular response to hypoxia. Its stability and activity are tightly controlled.

-

Ape1's Role: Ape1's redox function is implicated in the regulation of HIF-1α activity, although the precise mechanism is still under investigation. It is thought to facilitate the DNA binding of HIF-1α to hypoxia response elements (HREs) in the promoters of its target genes.

-

Indirect Effect of this compound: By inducing DNA damage and cellular stress, this compound could potentially impact HIF-1α signaling. For instance, the DNA damage response can intersect with pathways that regulate HIF-1α stability and activity.

STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a key role in cell growth, survival, and differentiation.

-

Ape1's Role: The DNA binding and transcriptional activity of STAT3 are directly regulated by the redox function of Ape1.[5] Ape1 maintains STAT3 in a reduced state, which is necessary for its function.

-

Indirect Effect of this compound: While this compound does not directly inhibit the Ape1-mediated redox control of STAT3, the cellular stress and DNA damage it induces can activate various upstream kinases that phosphorylate and activate STAT3, independently of Ape1's redox function.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound.

In Vitro Ape1 Endonuclease Activity Assay

This assay measures the ability of this compound to inhibit the cleavage of an AP site-containing oligonucleotide by purified Ape1 protein.

Materials:

-

Purified recombinant human Ape1 protein

-

This compound (dissolved in DMSO)

-

32P-labeled oligonucleotide containing a single AP site

-

Reaction buffer (e.g., 50 mM HEPES, pH 7.5, 50 mM KCl, 10 mM MgCl2, 0.1 mg/ml BSA)

-

Formamide (B127407) loading dye

-

Polyacrylamide gel (e.g., 20%)

-

Phosphorimager system

Protocol:

-

Prepare reaction mixtures containing reaction buffer, purified Ape1 protein, and varying concentrations of this compound or DMSO (vehicle control).

-

Pre-incubate the mixtures at room temperature for 15 minutes to allow for inhibitor binding.

-

Initiate the reaction by adding the 32P-labeled AP-site containing oligonucleotide substrate.

-

Incubate the reactions at 37°C for a defined period (e.g., 10 minutes).

-

Stop the reactions by adding formamide loading dye.

-

Denature the samples by heating at 95°C for 5 minutes.

-

Separate the reaction products (cleaved and uncleaved oligonucleotides) by denaturing polyacrylamide gel electrophoresis.

-

Visualize and quantify the bands using a phosphorimager system.

-

Calculate the percentage of inhibition at each this compound concentration and determine the IC50 value.

Cellular AP Site Quantification Assay

This assay measures the accumulation of AP sites in cells treated with this compound and a DNA-damaging agent.

Materials:

-

Cell line of interest (e.g., SF767 glioblastoma cells)

-

This compound

-

DNA-damaging agent (e.g., MMS)

-

Aldehyde-reactive probe (ARP)

-

Cell lysis buffer

-

Proteinase K

-

DNA purification kit

-

Slot blot apparatus

-

Streptavidin-HRP conjugate

-

Chemiluminescent substrate

Protocol:

-

Culture cells to the desired confluency.

-

Treat cells with this compound, the DNA-damaging agent, or a combination of both for a specified duration. Include a vehicle-treated control.

-

Harvest the cells and lyse them to extract genomic DNA.

-

Treat the DNA with ARP, which specifically labels AP sites.

-

Purify the ARP-labeled DNA.

-

Denature the DNA and apply it to a nitrocellulose membrane using a slot blot apparatus.

-

Probe the membrane with a streptavidin-HRP conjugate, which binds to the biotinylated ARP at the AP sites.

-

Detect the signal using a chemiluminescent substrate and quantify the intensity of the slots.

-

Normalize the signal to the amount of DNA loaded to determine the relative number of AP sites.

Cell Viability and Cytotoxicity Potentiation Assay

This assay assesses the effect of this compound on cell viability and its ability to enhance the cytotoxic effects of other chemotherapeutic agents.

Materials:

-

Cell line of interest

-

This compound

-

Chemotherapeutic agent (e.g., TMZ or MMS)

-

Cell viability reagent (e.g., MTT, CellTiter-Glo)

-

96-well plates

-

Plate reader

Protocol:

-

Seed cells in 96-well plates and allow them to attach overnight.

-

Treat the cells with a dose range of this compound alone, the chemotherapeutic agent alone, or a combination of both. Include a vehicle-treated control.

-

Incubate the cells for a specified period (e.g., 72 hours).

-

Add the cell viability reagent according to the manufacturer's instructions.

-

Measure the absorbance or luminescence using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Determine the LD50 of this compound and assess the synergistic or additive effects when combined with the chemotherapeutic agent.

Logical Workflow and Conclusion

The following diagram illustrates the logical workflow of this compound's mechanism of action and its downstream consequences.

References

- 1. Characterizing inhibitors of human AP endonuclease 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Novel Small-Molecule Inhibitor of Apurinic/Apyrimidinic Endonuclease 1 Blocks Proliferation and Reduces Viability of Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. APE1/Ref-1 Regulates STAT3 Transcriptional Activity and APE1/Ref-1–STAT3 Dual-Targeting Effectively Inhibits Pancreatic Cancer Cell Survival - PMC [pmc.ncbi.nlm.nih.gov]

Early-Stage Research on AR03 Compound: A Technical Guide

This technical guide provides an in-depth overview of the early-stage research on the AR03 compound, a novel inhibitor of Apurinic/apyrimidinic endonuclease 1 (Ape1). The information is tailored for researchers, scientists, and drug development professionals, focusing on the core preclinical findings that establish the compound's mechanism of action and potential as a therapeutic agent, particularly in the context of glioblastoma.

Core Compound Data

This compound, also known as BMH-23, has been identified as a potent small molecule inhibitor of Ape1, a key enzyme in the Base Excision Repair (BER) DNA repair pathway. Its inhibitory action on Ape1's endonuclease activity makes it a subject of interest for sensitizing cancer cells to DNA-damaging chemotherapeutic agents.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Assay Type | Cell Line/System | IC50 (µM) | Reference |

| Purified Human Ape1 | Fluorescence-based HTS | N/A | 2.1 | [1] |

| Ape1 in cell extracts | AP endonuclease assay | SF767 Glioblastoma | ~2.1 | [1] |

Mechanism of Action and Signaling Pathway

This compound exerts its biological effect by directly inhibiting the endonuclease activity of Ape1. Ape1 is a critical component of the Base Excision Repair (BER) pathway, which is responsible for repairing single-base DNA lesions caused by oxidation, alkylation, and deamination. By inhibiting Ape1, this compound prevents the incision of the DNA backbone at apurinic/apyrimidinic (AP) sites, leading to an accumulation of these cytotoxic lesions. This accumulation can stall DNA replication and transcription, ultimately inducing cell death.

Furthermore, Ape1 possesses a redox signaling function, independent of its DNA repair activity, through which it modulates the activity of various transcription factors involved in cancer cell proliferation and survival, such as NF-κB, HIF-1α, and STAT3. While the primary described mechanism of this compound is the inhibition of the endonuclease function, downstream effects on these signaling pathways are a potential area for further investigation.

Preclinical Efficacy in Glioblastoma Models

Early-stage research has primarily focused on the in vitro efficacy of this compound in glioblastoma cell lines, particularly SF767. As a single agent, this compound has been shown to reduce cell viability. More significantly, it potentiates the cytotoxic effects of established chemotherapy agents used in glioblastoma treatment, methyl methanesulfonate (B1217627) (MMS) and temozolomide (B1682018) (TMZ).[1]

Table 2: Single-Agent and Combination Effects of this compound in SF767 Glioblastoma Cells

| Treatment | Concentration | Effect | Reference |

| This compound | Not specified | Reduces cell proliferation and viability | [1] |

| This compound + MMS | Not specified | Potentiates cytotoxicity of MMS | [1] |

| This compound + TMZ | Not specified | Potentiates cytotoxicity of TMZ | [1] |

Note: Specific dose-response curves and combination index values for the combination therapy are not publicly available.

No publicly available data from in vivo animal models for either the efficacy or pharmacokinetics of this compound were found during the comprehensive literature search.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the early-stage research of this compound.

Ape1 AP Endonuclease Activity Assay (Fluorescence-based HTS)

This assay was utilized for the high-throughput screening that led to the identification of this compound.

-

Principle: A dual-labeled oligonucleotide substrate containing a tetrahydrofuran (B95107) (THF) moiety, a stable analog of an AP site, is used. The oligonucleotide is labeled with a fluorophore on one end and a quencher on the other. In its intact state, the quencher suppresses the fluorescence. Upon cleavage of the THF site by Ape1, the fluorophore and quencher are separated, resulting in an increase in fluorescence.

-

Reagents:

-

Purified recombinant human Ape1 protein.

-

Fluorescently labeled oligonucleotide substrate with a THF site.

-

Assay buffer: 50 mM HEPES, pH 7.5, 50 mM KCl, 100 µg/ml bovine serum albumin, 0.05% Triton X-100, and 1 mM dithiothreitol.

-

This compound or other test compounds dissolved in DMSO.

-

-

Procedure:

-

Ape1 protein is pre-incubated with the test compound or DMSO (vehicle control) in the assay buffer in a 384-well plate.

-

The reaction is initiated by the addition of the fluorescent oligonucleotide substrate.

-

The plate is incubated at room temperature.

-

Fluorescence intensity is measured at various time points using a plate reader.

-

The rate of increase in fluorescence is proportional to Ape1 endonuclease activity. IC50 values are calculated from the dose-response curves.

-

Cell Viability Assay

This assay was used to determine the effect of this compound on the viability of glioblastoma cells.

-

Principle: The assay measures the metabolic activity of viable cells, which is proportional to the number of living cells.

-

Cell Line: SF767 human glioblastoma cells.

-

Reagents:

-

Complete cell culture medium (e.g., DMEM with 10% fetal bovine serum).

-

This compound, MMS, and TMZ dissolved in DMSO.

-

Cell viability reagent (e.g., MTS or resazurin-based).

-

-

Procedure:

-

SF767 cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are treated with various concentrations of this compound alone, or in combination with MMS or TMZ. Control wells receive DMSO vehicle.

-

The plates are incubated for a specified period (e.g., 72 hours).

-

The cell viability reagent is added to each well, and the plates are incubated according to the manufacturer's instructions.

-

The absorbance or fluorescence is measured using a microplate reader.

-

Cell viability is expressed as a percentage of the vehicle-treated control.

-

In Vivo AP Site Determination Assay

This assay was performed to confirm the inhibition of Ape1 by this compound within living cells.

-

Principle: The assay quantifies the number of AP sites in genomic DNA. Inhibition of Ape1 by this compound is expected to lead to an accumulation of AP sites, especially in the presence of a DNA-damaging agent like MMS.

-

Cell Line: SF767 human glioblastoma cells.

-

Reagents:

-

This compound and MMS.

-

DNA purification kit.

-

AP site quantification kit (e.g., based on the ARP reagent - Aldehyde Reactive Probe).

-

-

Procedure:

-

SF767 cells are treated with this compound, MMS, a combination of both, or vehicle control.

-

After the treatment period, genomic DNA is isolated from the cells.

-

The number of AP sites in the purified DNA is quantified using a commercial kit following the manufacturer's protocol.

-

An increase in the number of AP sites in the combination treatment group compared to single-agent or control groups indicates intracellular inhibition of Ape1 by this compound.[1]

-

Experimental Workflow

The following diagram illustrates the logical flow of the initial research that identified and characterized the this compound compound.

Summary and Future Directions

The early-stage research on this compound has successfully identified it as a potent and specific inhibitor of the DNA repair enzyme Ape1. In vitro studies have demonstrated its ability to inhibit Ape1's endonuclease activity, reduce the viability of glioblastoma cells, and enhance the efficacy of standard chemotherapeutic agents. The primary mechanism of action involves the disruption of the Base Excision Repair pathway, leading to the accumulation of cytotoxic AP sites in DNA.

To further advance the development of this compound as a potential therapeutic agent, future research should focus on:

-

In vivo Efficacy Studies: Evaluation of this compound in orthotopic glioblastoma animal models, both as a monotherapy and in combination with temozolomide and/or radiation.

-

Pharmacokinetic and Pharmacodynamic Profiling: Determination of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to assess its drug-like characteristics and establish a dosing regimen for in vivo studies.

-

Combination Therapy Optimization: Detailed investigation of the synergistic effects with various chemotherapeutic agents across a broader panel of glioblastoma cell lines to identify the most effective combination strategies.

-

Exploration of Redox Signaling Effects: Investigating whether this compound's inhibition of Ape1 impacts its redox regulatory function and the downstream signaling pathways of transcription factors like NF-κB and HIF-1α in glioblastoma.

-

Lead Optimization: Medicinal chemistry efforts to potentially improve the potency, selectivity, and pharmacokinetic properties of this compound.

References

An In-depth Technical Guide to AR03 (BMH-23): Novelty and Patent Landscape

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of AR03 (also known as BMH-23), a novel small-molecule inhibitor of Apurinic/Apyrimidinic Endonuclease 1 (Ape1). The document details its mechanism of action, novelty within the therapeutic landscape, and an analysis of the patent landscape for Ape1 inhibitors. Detailed experimental protocols for key assays and visualizations of relevant biological pathways are included to support further research and development efforts.

Introduction to this compound (BMH-23) and its Target: Ape1

This compound, chemically identified as 2,4,9-trimethylbenzo[b][1][2]naphthyridin-5-amine, is a potent inhibitor of Apurinic/Apyrimidinic Endonuclease 1 (Ape1), a critical enzyme in the DNA Base Excision Repair (BER) pathway.[3][4][5] Ape1 is responsible for repairing apurinic/apyrimidinic (AP) sites in DNA, which are common forms of DNA damage.[4] In the context of cancer, particularly aggressive forms like glioblastoma, elevated levels of Ape1 have been associated with resistance to chemotherapy and radiation.[4] By inhibiting Ape1, this compound presents a novel strategy to enhance the efficacy of existing cancer treatments.

Core Properties of this compound (BMH-23)

| Property | Value | Reference |

| Chemical Name | 2,4,9-trimethylbenzo[b][1][2]naphthyridin-5-amine | [4] |

| Synonyms | This compound, BMH-23 | [3][4][5] |

| Target | Apurinic/apyrimidinic endonuclease 1 (Ape1) | [3][4][5] |

| IC50 | 2.1 µM | [3][4][5] |

| Key Biological Activity | Potentiates the cytotoxicity of methyl methanesulfonate (B1217627) and temozolomide (B1682018) in SF767 glioblastoma cells. | [3][4][5] |

Novelty of this compound and the Ape1 Inhibitor Landscape

The novelty of this compound lies in its distinct chemical structure and its targeted inhibition of a key DNA repair enzyme that is frequently upregulated in cancer. Unlike many conventional chemotherapeutics that directly induce DNA damage, this compound works by compromising the cancer cell's ability to repair such damage, leading to synthetic lethality when combined with DNA-damaging agents.

Ape1 is a multifaceted protein with both DNA repair and redox signaling functions (as Ref-1). This dual functionality makes it a compelling, albeit complex, therapeutic target. The development of small-molecule inhibitors of Ape1 is an active area of research aimed at overcoming therapeutic resistance in various cancers. This compound is chemically distinct from other previously reported small-molecule inhibitors of Ape1, offering a new chemical scaffold for further drug development.[4]

Patent Landscape Analysis

A comprehensive search for a specific patent application or granted patent explicitly covering the chemical structure, synthesis, or use of this compound (2,4,9-trimethylbenzo[b][1][2]naphthyridin-5-amine) did not yield a direct result in the public domain. It is possible that the compound was first disclosed in scientific literature, or it may be encompassed within a broader patent for a class of related compounds that is not readily identifiable.

The broader patent landscape for Ape1 inhibitors is active, with numerous patents and patent applications filed by academic institutions and pharmaceutical companies. These patents generally cover novel chemical entities, methods of use for sensitizing cancer cells to chemotherapy, and combination therapies. For instance, Indiana University, where this compound was developed, holds several patents related to Ape1/Ref-1 inhibitors for various therapeutic applications.[1] However, a definitive link to this compound has not been established.

Patents for compounds with the benzo[b][1][2]naphthyridine core structure have been filed for various therapeutic indications, including antimicrobial and anticancer applications, indicating the therapeutic potential of this chemical scaffold.

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effect by inhibiting the endonuclease activity of Ape1, a central enzyme in the Base Excision Repair (BER) pathway. The BER pathway is essential for repairing single-base DNA damage caused by endogenous and exogenous agents, including alkylating chemotherapeutics like temozolomide.

The Base Excision Repair (BER) Pathway and the Role of Ape1

The BER pathway proceeds in a series of coordinated steps to identify and repair damaged DNA bases.

Figure 1: The Base Excision Repair (BER) pathway and the inhibitory action of this compound on Ape1.

By inhibiting Ape1, this compound prevents the repair of AP sites, leading to the accumulation of DNA damage and subsequent cell death, particularly in cancer cells that are already under genotoxic stress from chemotherapy.

Synergistic Action with Temozolomide in Glioblastoma

Temozolomide (TMZ) is a standard-of-care alkylating agent for glioblastoma. It methylates DNA, primarily at the N7 and O6 positions of guanine. While O6-methylguanine is the most cytotoxic lesion, its repair by MGMT can lead to resistance. The N7-methylguanine adducts are primarily repaired by the BER pathway. Therefore, inhibiting Ape1 with this compound can potentiate the cytotoxic effects of TMZ by preventing the repair of these lesions.

Figure 2: Synergistic mechanism of this compound and Temozolomide in glioblastoma cells.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound.

Ape1 Endonuclease Activity Assay

This assay measures the ability of a compound to inhibit the endonuclease activity of purified Ape1 on a DNA substrate containing an AP site.

Materials:

-

Purified recombinant human Ape1 protein.

-

Fluorescently labeled oligonucleotide substrate containing a single AP site mimic (e.g., a tetrahydrofuran (B95107) (THF) residue). A common setup uses a fluorophore (e.g., FAM) on one end and a quencher (e.g., DABCYL) on the other. Cleavage by Ape1 separates the fluorophore and quencher, resulting in an increase in fluorescence.

-

Assay buffer: 50 mM Tris-HCl (pH 7.5), 50 mM KCl, 1 mM DTT, 0.1 mM EDTA, 2 mM MgCl2, and 100 µg/mL bovine serum albumin.

-

This compound (BMH-23) dissolved in DMSO.

-

96-well black microplates.

-

Fluorescence plate reader.

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

-

In a 96-well plate, add 25 µL of the diluted this compound or vehicle control (DMSO in assay buffer).

-

Add 25 µL of the fluorescently labeled DNA substrate (e.g., at a final concentration of 100 nM) to each well.

-

Initiate the reaction by adding 50 µL of purified Ape1 protein (e.g., at a final concentration of 1 nM) to each well.

-

Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.

-

Measure the fluorescence intensity (e.g., excitation at 485 nm and emission at 520 nm for FAM) every minute for 30-60 minutes.

-

Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration of this compound.

-

Plot the reaction velocity against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Figure 3: Workflow for the Ape1 endonuclease activity assay.

Cell Viability Assay (MTT or MTS) for Combination Therapy